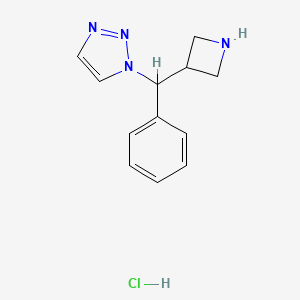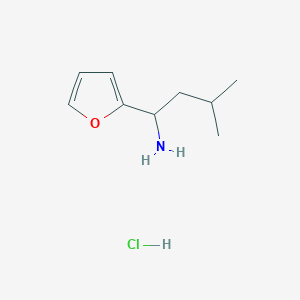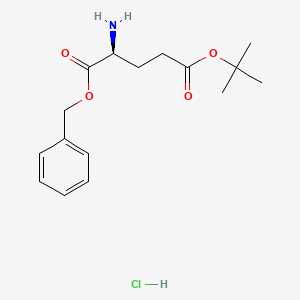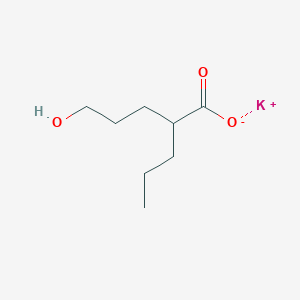
Potassium 5-hydroxy-2-propylpentanoate
描述
Potassium 5-hydroxy-2-propylpentanoate is a chemical compound with the molecular formula C8H15KO3 and a molecular weight of 198.3 g/mol . It is a potassium salt of 5-hydroxy-2-propylpentanoic acid, which is a derivative of valproic acid. This compound is known for its applications in the pharmaceutical industry, particularly in the treatment of epilepsy, bipolar disorder, and migraine headaches.
准备方法
Synthetic Routes and Reaction Conditions: Potassium 5-hydroxy-2-propylpentanoate can be synthesized through the neutralization of 5-hydroxy-2-propylpentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the potassium salt in solid form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Potassium 5-hydroxy-2-propylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-oxo-2-propylpentanoic acid.
Reduction: Formation of 5-hydroxy-2-propylpentanol.
Substitution: Formation of 5-chloro-2-propylpentanoic acid.
科学研究应用
Potassium 5-hydroxy-2-propylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in the treatment of neurological disorders such as epilepsy and bipolar disorder.
作用机制
The mechanism of action of potassium 5-hydroxy-2-propylpentanoate involves the modulation of neurotransmitter levels in the brain. It enhances gamma-aminobutyric acid (GABA) levels, which helps to stabilize neuronal activity and prevent seizures. The compound also inhibits voltage-gated sodium channels, reducing neuronal excitability . These actions contribute to its effectiveness in treating epilepsy and bipolar disorder.
相似化合物的比较
Sodium valproate: Another salt of valproic acid, commonly used in the treatment of epilepsy and bipolar disorder.
Valproic acid: The parent compound, used for similar therapeutic purposes.
Divalproex sodium: A compound that dissociates into valproic acid in the gastrointestinal tract.
Uniqueness: Potassium 5-hydroxy-2-propylpentanoate is unique due to its specific potassium salt form, which may offer different pharmacokinetic properties compared to other salts like sodium valproate. This can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to variations in therapeutic efficacy and side effect profiles.
属性
IUPAC Name |
potassium;5-hydroxy-2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.K/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHGNFRCRHSLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCO)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


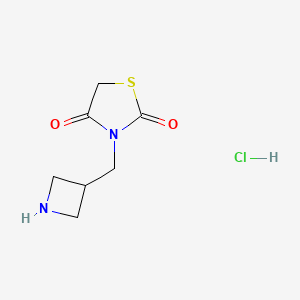
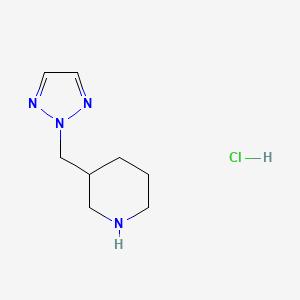
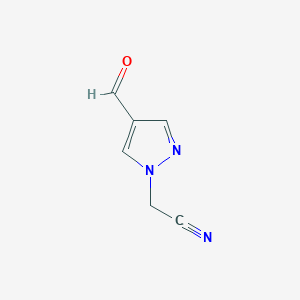
![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)
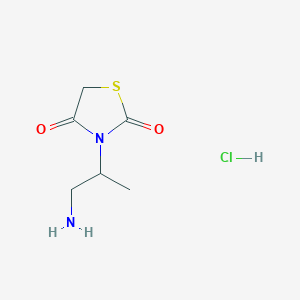

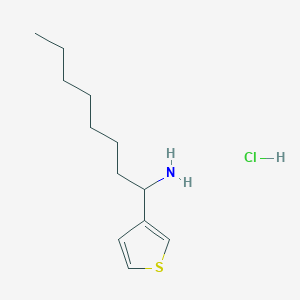
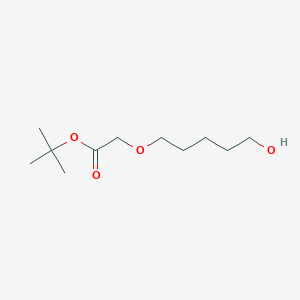
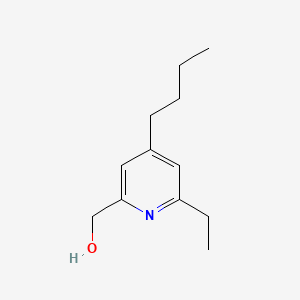
![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)
